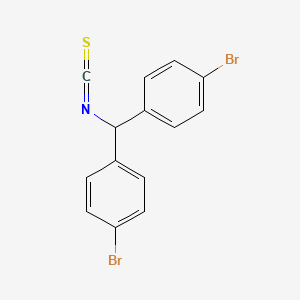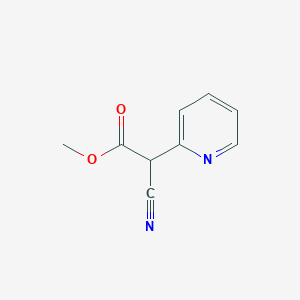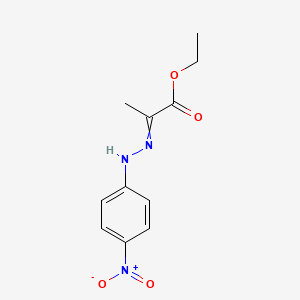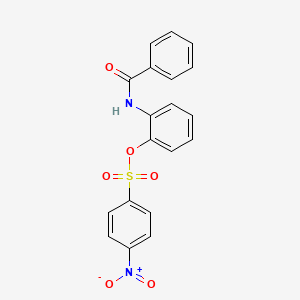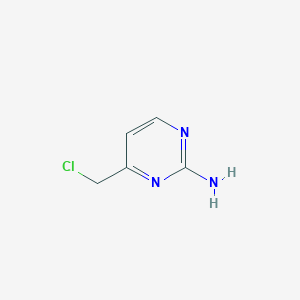
4-(chloromethyl)-2-Pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(chloromethyl)-2-Pyrimidinamine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. The presence of a chloromethyl group at the 4-position and an amino group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2-Pyrimidinamine typically involves the chloromethylation of 2-aminopyrimidine. One common method is the reaction of 2-aminopyrimidine with formaldehyde and hydrochloric acid under acidic conditions, often catalyzed by zinc chloride. The reaction proceeds through the formation of an intermediate iminium ion, which is then attacked by chloride ions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-2-Pyrimidinamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.
Oxidation: Products include pyrimidine N-oxides.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
4-(chloromethyl)-2-Pyrimidinamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-2-Pyrimidinamine depends on its specific application. In biological systems, it may act by interacting with nucleic acids or proteins, disrupting their normal function. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition of enzyme activity or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-Chloropyrimidine: Lacks the amino group, limiting its biological activity.
4-(Bromomethyl)-2-Pyrimidinamine: Similar in structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness
4-(chloromethyl)-2-Pyrimidinamine is unique due to the presence of both the chloromethyl and amino groups, which provide a balance of reactivity and biological activity. This makes it a versatile compound for various chemical and biological applications.
Properties
Molecular Formula |
C5H6ClN3 |
|---|---|
Molecular Weight |
143.57 g/mol |
IUPAC Name |
4-(chloromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C5H6ClN3/c6-3-4-1-2-8-5(7)9-4/h1-2H,3H2,(H2,7,8,9) |
InChI Key |
PVXDKHCFTCLPOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1CCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


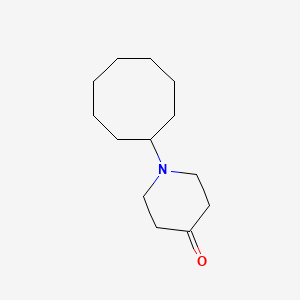
![n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B13998321.png)

